molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

L-Ribose

Cat. No. B016112
CAS RN: 24259-59-4
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-MROZADKFSA-N
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Description

L-Ribose is a non-naturally occurring pentose . It is an ideal starting material for use in synthesizing L-nucleosides analogues, an important class of antiviral drugs . It is a synthetic molecule and does not occur in living structures .


Molecular Structure Analysis

Ribose has a molecular formula of C5H10O5 and is a pentose sugar, meaning it contains five carbon atoms . It has a linear structure with a hydroxyl group (-OH) attached to each carbon atom, except for the carbon at position 2, which is involved in the ring formation .


Chemical Reactions Analysis

The bioconversion of L-Ribose was linked with ribitol, L-Arabinose, L-Ribulose, L-Xylulose, and L-Arabitol . Various strategies for synthesizing L-Ribose by applying microorganisms and their enzymes are discussed, including microbial biotransformation and biocatalysis by engineering bacteria .


Physical And Chemical Properties Analysis

L-Ribose is a very soluble and white solid . It has the same property with D-Ribose .

Future Directions

L-Ribose has potential application in the pharmaceutical industry . It is an important precursor for other rare sugars and L-nucleoside analogue synthesis . The next wave of clinical trials will be prospectively addressing important hypotheses raised from these initial observations in an attempt to better define treatment strategies that optimize care .

Mechanism of Action

Target of Action

L-Ribose is a synthetic L-form monosaccharide . It primarily targets enzymes such as L-arabinose isomerase (L-AI), L-ribose isomerase (L-RI), and mannose-6-phosphate isomerase (MPI) for its conversion . These enzymes play a crucial role in the bioconversion process of L-ribose .

Mode of Action

The action of L-Ribose involves a two-step reaction . The first step is the conversion of L-arabinose to L-ribulose by the catalytic action of L-arabinose isomerase (L-AI) . The second step involves the conversion of L-ribulose to L-ribose by the catalytic action of L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI) .

Biochemical Pathways

The biochemical pathway of L-Ribose production is linked with L-arabinose, L-ribulose, and ribitol . The enzymes L-AI, L-RI, and MPI are systematically introduced for the production of L-ribose . These enzymes catalyze the conversion of L-arabinose to L-ribulose and then to L-ribose .

Result of Action

The result of L-Ribose action is the production of L-ribose, which is an important building block for many novel nucleotide analog anti-viral drugs . It’s also used as a starting material for synthesizing L-nucleosides analogues .

Action Environment

The action of L-Ribose is influenced by environmental factors such as temperature and pH . For instance, the activity of the enzymes involved in the conversion process can be affected by these factors, which in turn can influence the yield of L-Ribose . Therefore, optimal conditions are necessary for efficient production of L-Ribose.

properties

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947085
Record name Pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ribose

CAS RN

24259-59-4
Record name L-Ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24259-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribose, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ribose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RIBOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON80XH54BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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